molecular formula C8H15NS B063020 4-Tert-butyl-1-methylazetidine-2-thione CAS No. 175467-61-5

4-Tert-butyl-1-methylazetidine-2-thione

Cat. No.: B063020
CAS No.: 175467-61-5
M. Wt: 157.28 g/mol
InChI Key: WWPIBIYVSAKYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-tert-butylazetidine-2-thione is a heterocyclic compound with the molecular formula C8H15NS It features a four-membered azetidine ring with a methyl group at the 1-position, a tert-butyl group at the 4-position, and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-tert-butylazetidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1-Methyl-4-tert-butylazetidine-2-thione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-tert-butylazetidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-Methyl-4-tert-butylazetidine-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-tert-butylazetidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-tert-butylazetidine-2-one: Similar structure but with a carbonyl group instead of a thione group.

    1-Methyl-4-tert-butylazetidine: Lacks the thione group, making it less reactive in certain chemical reactions.

Uniqueness

1-Methyl-4-tert-butylazetidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

175467-61-5

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

4-tert-butyl-1-methylazetidine-2-thione

InChI

InChI=1S/C8H15NS/c1-8(2,3)6-5-7(10)9(6)4/h6H,5H2,1-4H3

InChI Key

WWPIBIYVSAKYDR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CC(=S)N1C

Canonical SMILES

CC(C)(C)C1CC(=S)N1C

Synonyms

2-Azetidinethione, 4-(1,1-dimethylethyl)-1-methyl-

Origin of Product

United States

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